N-(4H-1,2,4-triazol-4-yl)biphenyl-4-carboxamide
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Overview
Description
N-(1,2,4-TRIAZOL-4-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a biphenyl structure, which is further connected to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,4-TRIAZOL-4-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction. These reactions involve the cyclization of appropriate precursors under specific conditions.
Attachment to Biphenyl Structure: The triazole ring is then attached to a biphenyl structure through a series of coupling reactions.
Industrial Production Methods: Industrial production of N-(1,2,4-TRIAZOL-4-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the triazole ring.
Amine Derivatives: Reduced forms of the carboxamide group.
Substituted Derivatives: Compounds with different functional groups attached to the biphenyl or triazole rings.
Scientific Research Applications
Chemistry:
Materials Science:
Biology and Medicine:
Antibacterial Agents: The compound exhibits significant antibacterial activity and is being studied for its potential use in developing new antibiotics.
Anticancer Agents: Research has shown that derivatives of this compound have potent anticancer properties, making them promising candidates for cancer therapy.
Industry:
Mechanism of Action
The mechanism of action of N-(1,2,4-TRIAZOL-4-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly relevant in its anticancer activity.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating various signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents.
Biphenyl Carboxamides: Compounds like biphenyl-4-carboxamide, which have similar structural features but different biological activities.
Uniqueness:
Structural Features: The unique combination of the triazole ring, biphenyl structure, and carboxamide group imparts distinct chemical and biological properties to N-(1,2,4-TRIAZOL-4-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.
Biological Activity: The compound exhibits a broader spectrum of biological activities compared to other similar compounds, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-phenyl-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C15H12N4O/c20-15(18-19-10-16-17-11-19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,20) |
InChI Key |
HKTYZZBVSHWRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
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